molecular formula C11H20N2O4 B13076520 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid

4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid

Cat. No.: B13076520
M. Wt: 244.29 g/mol
InChI Key: XEGBCPOWLQGVHZ-UHFFFAOYSA-N
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Description

4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 1-position, an amino group at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry, while the carboxylic acid enables further functionalization (e.g., amide bond formation). This compound is likely utilized as an intermediate in pharmaceutical synthesis, though specific applications require further investigation.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)

InChI Key

XEGBCPOWLQGVHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps :

    Starting Material: Piperidine-4-carboxylic acid.

    Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions, forming esters critical for prodrug development or solubility modifications.

Reagents/ConditionsProductApplicationReferences
Methanol, H₂SO₄ (catalytic), refluxMethyl 4-amino-1-Boc-piperidine-2-carboxylateImproved lipophilicity for drug delivery
Ethanol, DCC, DMAP, room temperatureEthyl ester derivativeIntermediate for peptide coupling

This reaction typically achieves yields >85% when using coupling agents like dicyclohexylcarbodiimide (DCC). Steric hindrance from the Boc group minimally affects reactivity due to the spatial separation of functional groups .

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, pivotal in peptidomimetic drug design.

Coupling AgentsAmine SubstratesProduct FeaturesReferences
HATU, DIPEA in DMFPrimary alkylaminesHigh-purity amides (>95%)
EDC/HCl, HOAt in dichloromethaneAromatic aminesStereoselective derivatives

Notably, the Boc group remains stable during these reactions, allowing selective modification of the carboxylic acid. This property is exploited in solid-phase synthesis for anticancer agents .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal a free amine for further functionalization.

ConditionsReaction OutcomeKinetic DataReferences
TFA/DCM (1:1 v/v), 2 hr4-Amino-piperidine-2-carboxylic acid>90% deprotection efficiency
HCl/dioxane (4M), refluxHydrochloride salt formationQuantitative conversion

Deprotection kinetics show first-order dependence on acid concentration, with complete conversion achieved within 2 hours using trifluoroacetic acid (TFA) . The liberated amine undergoes subsequent reactions like reductive amination or sulfonylation .

Intramolecular Cyclization

Under basic conditions, the compound forms lactams through nucleophilic attack of the amine on the carboxylic acid.

BaseTemperatureProductApplicationReferences
NaOH (2M)80°C7-membered lactamAlkaloid analog synthesis
DBU, THF25°CEnantiomerically pure bicyclic systemsCatalytic asymmetric synthesis

Cyclization proceeds via a zwitterionic intermediate, with reaction rates influenced by solvent polarity. This method generates nitrogen-containing heterocycles relevant to CNS drug candidates.

Decarboxylation Reactions

Controlled pyrolysis or metal-catalyzed decarboxylation removes the carboxylic acid group:

CatalystTemperatureProductSelectivityReferences
Cu(OAc)₂150°C4-Amino-1-Boc-piperidine>80% retention of Boc
Quinoline, Pd/C200°CPiperidine derivativesFull deprotection

Decarboxylation pathways are critical for synthesizing Boc-protected piperidine scaffolds used in kinase inhibitors .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of potent drugs targeting neurological disorders and other diseases.

Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated that derivatives of this compound can exhibit neuroprotective properties. For instance, a study focused on synthesizing piperidine derivatives showed that modifications at the amino group significantly enhanced their activity against neurodegenerative conditions .

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its stability and skin compatibility. It acts as a stabilizer and enhances the efficacy of active ingredients in topical applications.

Case Study: Topical Formulation Development
A study evaluated the incorporation of 4-Amino-1-Boc-piperidine into moisturizing creams. The results indicated improved hydration and skin barrier function, making it a promising candidate for anti-aging products .

Polymer Science

In polymer chemistry, this compound is explored for its potential use in creating bio-compatible polymers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance their bioavailability.

Data Table: Comparison of Drug Delivery Systems

Polymer TypeDrug Release RateBiocompatibilityStability
Conventional PolymersModerateModerateLow
Bio-compatible PolymersHighHighHigh

Mechanism of Action

The mechanism of action of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amide bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs from the provided evidence:

Compound Name Substituents (Piperidine Ring) Functional Groups Key Features
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid 1-Boc, 4-NH₂, 2-COOH Carboxylic acid, Boc-protected amine Polar, potential for hydrogen bonding; used in peptide synthesis.
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 1-Boc, 4-Ph, 2-COOH Carboxylic acid, aromatic substituent Increased hydrophobicity due to phenyl group; may impact membrane permeability.
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1-Boc, 4-(methylamino-propionyl) Ester, secondary amide Enhanced stability (ester vs. carboxylic acid); potential for peptide coupling.
(R)-4-Amino-1-(1-Boc-piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid 1-Boc-piperidin-3-yl, 4-NH₂, pyrazolo-pyrimidine Heterocyclic ring, carboxylic acid Bioactive scaffold (pyrazolo-pyrimidine); likely used in kinase inhibitor development.

Biological Activity

4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, also known as 4-Amino-1-Boc-piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Profile

  • Chemical Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 183673-71-4
  • Structural Characteristics : The compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) group, which influences its solubility and reactivity.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been particularly noted, suggesting that this compound may also possess anti-inflammatory properties.
  • Neuropharmacological Effects : Some studies have suggested that piperidine derivatives can influence neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes. This could imply potential applications in treating mood disorders.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes such as MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters.
  • Receptor Interaction : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryCOX-2 inhibition
NeuropharmacologicalMAO inhibition

Case Study Analysis

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperidine derivatives, including 4-Amino-1-Boc-piperidine-4-carboxylic acid. The results indicated promising anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition were reported as follows:

  • COX-1 Inhibition : IC50 = 19.45 μM
  • COX-2 Inhibition : IC50 = 23.8 μM

These findings suggest that this compound could be developed further for therapeutic applications targeting inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves Boc protection of piperidine derivatives. For example, N-Boc-4-piperidone (CAS 69610-40-8) can serve as a precursor, followed by reductive amination or carboxylation steps . Key intermediates should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and Boc-group integrity. Purity can be assessed using HPLC with UV detection (λ = 254 nm) .

Q. How can researchers ensure the stability of the Boc-protected amine during synthesis?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl in dioxane during deprotection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect premature deprotection. Storage at -20°C under inert gas (e.g., argon) minimizes degradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} for the Boc and carboxylic acid groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <3 ppm error.
  • NMR : 1H^1H-NMR should show tert-butyl singlet (~1.4 ppm) and piperidine ring protons (δ 3.0–4.0 ppm). 13C^{13}C-NMR confirms the Boc quaternary carbon at ~80 ppm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the yield of this compound?

  • Methodological Answer : Use a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize carboxylation by varying CO2_2 pressure (1–5 atm) and reaction time (12–48 hrs). Analyze responses (yield, purity) via ANOVA to identify significant factors. Central Composite Design (CCD) can refine optimal conditions .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the piperidine ring. Molecular dynamics simulations (AMBER force field) can predict solvent effects on reaction pathways. Software like Gaussian or Schrödinger Suite enables visualization of electrophilic sites for targeted functionalization .

Q. How can stereochemical integrity be maintained during chiral synthesis of related derivatives?

  • Methodological Answer : For enantiomerically pure analogs (e.g., (2S,4R)-configured derivatives), employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). Circular Dichroism (CD) spectroscopy validates absolute configuration .

Q. What are the strategies for resolving contradictory data in reaction yield or purity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, equipment).
  • Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. 1H^1H-NMR integration) to confirm purity.
  • Meta-Analysis : Compare literature data (e.g., CAS 252720-31-3 derivatives) to identify outliers and systemic biases .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Hazard Mitigation : Avoid inhalation (H335) by using particulate filters (NIOSH N95). For skin contact (H315), rinse immediately with water.
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .

Data Management

Q. How can chemical software enhance data reproducibility for this compound?

  • Methodological Answer : Use electronic lab notebooks (ELNs) like LabArchives to document reaction parameters (e.g., stirring speed, humidity). ChemDraw and MestReNova automate spectral analysis and batch processing. Cloud-based platforms (e.g., Benchling) enable collaborative verification of synthetic routes .

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